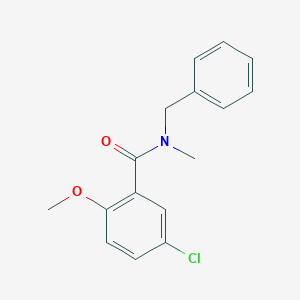![molecular formula C19H19Cl3N4O5S B5519425 2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5519425.png)
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is a useful research compound. Its molecular formula is C19H19Cl3N4O5S and its molecular weight is 521.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 520.014174 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
Research on compounds with complex chemical structures often focuses on their synthesis, structural elucidation, and potential for forming the basis of novel drugs or materials. For example, the study of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its anticancer activity confirmed by in silico modeling, targeting the VEGFr receptor. The compound's crystal structure was solved using direct methods, indicating the importance of structural analysis in understanding the compound's interactions and potential applications (G. Sharma et al., 2018).
Anticancer and Analgesic Activities
The development of new chemical entities for therapeutic purposes includes evaluating their anticancer, anti-inflammatory, and analgesic activities. A study on 2-(substituted phenoxy) acetamide derivatives revealed their potential as anticancer and anti-inflammatory agents, with specific compounds showing promising activity against breast cancer and neuroblastoma cell lines (P. Rani et al., 2014).
Agricultural Applications
Derivatives of acetamide and related compounds are also researched for their potential as pesticides. A study presented new powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are considered as potential pesticides. This highlights the application of such compounds in developing new agricultural chemicals (E. Olszewska et al., 2009).
Chemoselective Synthesis
In chemical synthesis, the selective modification of specific functional groups in the presence of others is a crucial capability. An example is the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, which is an intermediate in the synthesis of antimalarial drugs. This process optimization underscores the importance of selective reactions in synthesizing biologically active compounds (Deepali B Magadum & G. Yadav, 2018).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N4O5S/c1-30-14-8-7-11(9-15(14)31-2)10-16(27)24-17(19(20,21)22)25-18(32)23-12-5-3-4-6-13(12)26(28)29/h3-9,17H,10H2,1-2H3,(H,24,27)(H2,23,25,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAQEDSJDGBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)


![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)
![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)


